Methyl 4,5-diamino-2,3-difluorobenzoate

Description

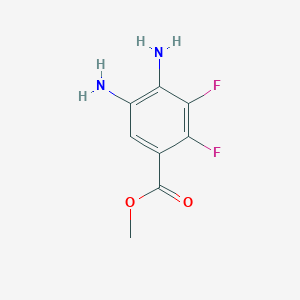

Methyl 4,5-diamino-2,3-difluorobenzoate is a fluorinated aromatic ester featuring amino and fluorine substituents at the 2,3,4,5 positions of the benzene ring. Its molecular formula is C₉H₈F₂N₂O₂, with a molecular weight of 228.17 g/mol. The compound is synthesized via reduction of nitro precursors using SnCl₂·2H₂O under reflux conditions (75°C, 5–7 hours), followed by alkaline workup and extraction . The diamine intermediate is highly unstable, necessitating immediate use in subsequent reactions . Applications of this compound are primarily explored in pharmaceutical intermediates, leveraging its electron-withdrawing fluorine atoms and nucleophilic amino groups for targeted reactivity.

Properties

Molecular Formula |

C8H8F2N2O2 |

|---|---|

Molecular Weight |

202.16 g/mol |

IUPAC Name |

methyl 4,5-diamino-2,3-difluorobenzoate |

InChI |

InChI=1S/C8H8F2N2O2/c1-14-8(13)3-2-4(11)7(12)6(10)5(3)9/h2H,11-12H2,1H3 |

InChI Key |

XESYTNQGDJIOKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Methyl Benzoate-Based Pesticides

Several methyl benzoate derivatives serve as sulfonylurea herbicides, differing in substituent patterns and biological activity:

| Compound Name | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|

| Triflusulfuron methyl ester | Triazine ring, trifluoroethoxy, sulfonylurea | C₁₄H₁₅F₃N₆O₆S | Herbicide (cereals) |

| Ethametsulfuron methyl ester | Ethoxy, methylamino, sulfonylurea | C₁₅H₁₈N₆O₆S | Herbicide (oilseed crops) |

| Target Compound | 2,3-Difluoro, 4,5-diamino | C₉H₈F₂N₂O₂ | Pharmaceutical intermediate |

Key Differences :

- Functional Groups: The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity in analogs like triflusulfuron . Instead, its diamino and difluoro groups enhance reactivity in coupling reactions (e.g., peptide synthesis or heterocycle formation).

- Electronic Effects: Fluorine atoms at the 2,3-positions increase electron deficiency, while amino groups at 4,5-positions provide nucleophilic sites, contrasting with the electron-rich triazine rings in pesticides .

Comparison with Difluorobenzoic Acid Derivatives

Difluorobenzoic acid derivatives share structural motifs but differ in functionalization:

| Compound Name | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|

| 2,6-Difluorobenzoic acid | Carboxylic acid, 2,6-F | C₇H₄F₂O₂ | High acidity (pKa ~1.5) |

| Target Compound | Methyl ester, 2,3-F, 4,5-NH₂ | C₉H₈F₂N₂O₂ | Ester stability, basic NH₂ groups |

Key Differences :

- Acidity/Solubility : The methyl ester group in the target compound reduces acidity compared to carboxylic acid derivatives like 2,6-difluorobenzoic acid, enhancing lipid solubility .

- Reactivity: Amino groups enable nucleophilic substitution or condensation reactions, absent in non-aminated difluorobenzoates .

Comparison with Methyl 4,5-Diamino-3-Fluoro-2-(Phenylamino)Benzoate

A structurally similar compound, Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate (CAS 606144-42-7, C₁₄H₁₄FN₃O₂), differs in substitution:

| Feature | Target Compound | Phenylamino Analog |

|---|---|---|

| Substituents | 2,3-F; 4,5-NH₂ | 3-F; 2-(phenylamino); 4,5-NH₂ |

| Steric Hindrance | Low (small F atoms) | High (bulky phenylamino) |

| Electronic Effects | Electron-deficient ring | Electron-rich phenyl group |

Key Differences :

- Synthesis: The phenylamino analog requires additional coupling steps to introduce the aromatic amine, whereas the target compound’s fluorine substituents simplify synthesis .

- Applications: The phenylamino group may enhance binding to aromatic receptors (e.g., kinase inhibitors), while the target compound’s fluorines favor interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.